

# Assessing the Efficacy of INCB062079 in Patient-Derived Xenografts: Application Notes and Protocols

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These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of INCB062079, a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, using patient-derived xenograft (PDX) models of cancer. This document is intended to guide researchers in the design and execution of preclinical studies to assess the therapeutic potential of INCB062079 in clinically relevant tumor models.

# Introduction to INCB062079 and Patient-Derived Xenografts

INCB062079 is an orally bioavailable, potent, and selective irreversible inhibitor of FGFR4.[1] The FGF19/FGFR4 signaling pathway is implicated in the pathogenesis of several solid tumors, particularly hepatocellular carcinoma (HCC), where amplification of FGF19 is a key oncogenic driver.[1][2] INCB062079 has demonstrated the ability to inhibit FGFR4 at low nanomolar concentrations, block downstream signaling, and suppress the proliferation of cancer cell lines with FGF19 amplification or FGFR4 mutations.[1]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical platform compared to traditional cell line-derived xenografts (CDX).[3][4] PDX models more faithfully recapitulate the histological and genetic heterogeneity of the original patient tumor, thereby



offering a more predictive assessment of therapeutic efficacy.[3][5] Preclinical studies utilizing PDX models have shown promise in predicting clinical outcomes.[3]

### Preclinical Efficacy of INCB062079 in PDX Models

Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting demonstrated the efficacy of INCB062079 in PDX models of hepatocellular carcinoma (HCC) with FGF19 amplification. In these models, oral administration of INCB062079 at well-tolerated doses resulted in significant tumor growth inhibition.[2]

### **Summary of Quantitative Efficacy Data**

The following table summarizes the reported efficacy of INCB062079 in HCC PDX models with FGF19 amplification.

PDX Model ID	Tumor Type	FGF19 Amplifica tion Status	INCB0620 79 Treatmen t	Tumor Growth Inhibition (%)	Tolerabilit y	Surrogate Markers
HCC-PDX-	Hepatocell ular Carcinoma	4-6 Copy Number Variation	Dosed Orally (Specific regimen not detailed in abstract)	50-66%	Well- tolerated	Reduction in plasma alpha- fetoprotein (AFP) and FGF19
HCC-PDX- 2	Hepatocell ular Carcinoma	4-6 Copy Number Variation	Dosed Orally (Specific regimen not detailed in abstract)	50-66%	Well- tolerated	Reduction in plasma alpha- fetoprotein (AFP) and FGF19

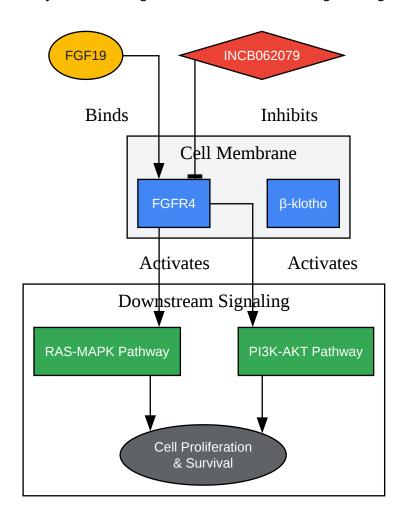
Note: This table is based on publicly available abstract data. Detailed dosing regimens, treatment durations, and individual tumor responses would be required for a complete



assessment.

# Signaling Pathway and Experimental Workflow FGF19/FGFR4 Signaling Pathway

The diagram below illustrates the FGF19/FGFR4 signaling pathway and the mechanism of action of INCB062079. FGF19 binding to FGFR4 and its co-receptor β-klotho activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][6] INCB062079 selectively and irreversibly binds to FGFR4, inhibiting its kinase activity and blocking these downstream oncogenic signals.



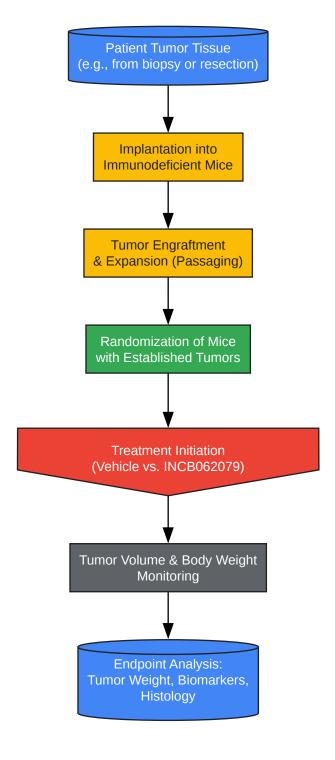
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FGF19/FGFR4 signaling pathway and INCB062079 mechanism of action.



# **Experimental Workflow for Assessing INCB062079 Efficacy in PDX Models**

The following diagram outlines the typical workflow for evaluating the efficacy of a therapeutic agent like INCB062079 in patient-derived xenograft models.



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Workflow for in vivo efficacy studies using PDX models.

### **Experimental Protocols**

# Protocol 1: Establishment of Patient-Derived Xenografts from Hepatocellular Carcinoma Tissue

This protocol describes the establishment of HCC PDX models from fresh patient tumor tissue.

#### Materials:

- Fresh HCC tumor tissue obtained from surgical resection or biopsy.
- Immunodeficient mice (e.g., NOD/SCID, NSG).
- Matrigel® Basement Membrane Matrix.[7][8]
- · Sterile phosphate-buffered saline (PBS).
- Surgical instruments (scalpels, forceps).
- 18-gauge core biopsy needle (for biopsy samples).[7]
- Anesthesia (e.g., isoflurane).
- Animal housing under sterile conditions.

#### Procedure:

- Tissue Collection and Preparation:
  - Collect fresh tumor tissue from the patient under sterile conditions.
  - For surgical specimens, dissect the tumor into small fragments (approximately 3x3 mm).
  - For biopsy samples, keep the core biopsy intact.
  - Place the tissue in sterile PBS on ice for immediate processing.
- Implantation:



- Anesthetize the immunodeficient mouse.
- Make a small incision in the flank of the mouse.
- Create a subcutaneous pocket using blunt dissection.
- Mix the tumor fragment or biopsy core with Matrigel® (a 1:1 ratio is often used).[7]
- Implant the tumor-Matrigel mixture into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Tumor Monitoring and Passaging:
  - Monitor the mice for tumor growth by visual inspection and caliper measurements twice weekly.
  - Once the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically resect the tumor.
  - The resected tumor can be cryopreserved for future use or passaged into new recipient mice for expansion of the PDX model.

# Protocol 2: In Vivo Efficacy Assessment of INCB062079 in Established PDX Models

This protocol outlines the procedure for evaluating the anti-tumor activity of INCB062079 in mice bearing established PDX tumors.

### Materials:

- Established PDX-bearing mice with tumor volumes of 100-200 mm<sup>3</sup>.
- INCB062079 formulated for oral administration.
- Vehicle control solution.
- Gavage needles.



- · Calipers for tumor measurement.
- Animal balance for body weight measurement.

#### Procedure:

- Randomization and Group Assignment:
  - Once PDX tumors reach the desired size range, randomize the mice into treatment and control groups (typically 5-10 mice per group).[9]
  - Ensure that the average tumor volume is similar across all groups.
- Treatment Administration:
  - Administer INCB062079 orally to the treatment group at the desired dose and schedule.
  - Administer the vehicle solution to the control group following the same schedule.
- Monitoring of Tumor Growth and Tolerability:
  - Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
  - Record the body weight of each mouse twice weekly as an indicator of treatment toxicity.
- Endpoint Analysis:
  - Continue treatment for a predefined period or until tumors in the control group reach a predetermined endpoint size.
  - At the end of the study, euthanize the mice and resect the tumors.
  - Measure the final tumor weight.
  - Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for p-FGFR4) and histological examination.



- Collect blood samples for pharmacokinetic analysis of INCB062079 and measurement of surrogate markers such as plasma AFP and FGF19.[2]
- Data Analysis:
  - Calculate the percent tumor growth inhibition (%TGI) for the INCB062079-treated group compared to the vehicle control group.
  - Statistically analyze the differences in tumor volume and weight between the groups.
  - Evaluate any significant changes in body weight as a measure of toxicity.

### Conclusion

The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of targeted therapies like INCB062079. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and conduct rigorous studies to assess the efficacy of INCB062079 in tumors harboring FGF19/FGFR4 pathway alterations. Such studies are crucial for advancing our understanding of the therapeutic potential of this agent and for informing its clinical development.

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